5-Bromo-3-cyclopropylpyrazin-2-amine

Description

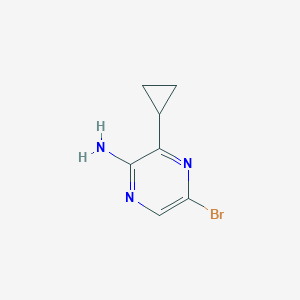

5-Bromo-3-cyclopropylpyrazin-2-amine (CAS: 1845754-43-9) is a brominated pyrazine derivative featuring a cyclopropyl substituent at position 3 and an amine group at position 2 . Its molecular formula is C₇H₈BrN₃, with a pyrazine ring system (a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4). The bromine atom at position 5 enhances electrophilic substitution reactivity, while the cyclopropyl group introduces steric and electronic effects due to its strained aliphatic ring structure. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where its rigid cyclopropyl moiety may improve binding specificity in target molecules .

Properties

IUPAC Name |

5-bromo-3-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-10-7(9)6(11-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVFWKKPWINLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284721 | |

| Record name | 2-Pyrazinamine, 5-bromo-3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845754-43-9 | |

| Record name | 2-Pyrazinamine, 5-bromo-3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845754-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazinamine, 5-bromo-3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropylpyrazin-2-amine typically involves the bromination of 3-cyclopropylpyrazin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropylpyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazine derivatives, while nucleophilic substitution can introduce different functional groups at the bromine position.

Scientific Research Applications

5-Bromo-3-cyclopropylpyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazine ring can participate in various electronic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-3-cyclopropylpyrazin-2-amine with structurally related pyrazine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Ring System Differences :

- Pyridine derivatives (e.g., 2-Bromo-3-methylpyridine) lack the electron-deficient nature of pyrazines due to fewer nitrogen atoms, reducing their reactivity in nucleophilic aromatic substitution .

- Pyrazine-based compounds (e.g., this compound) exhibit enhanced π-deficient character, favoring electrophilic attacks at halogenated positions .

Substituent Effects: Electron-Withdrawing Groups: Chlorine (in 5-Bromo-3-chloro-N-methylpyrazin-2-amine) increases polarity but reduces steric bulk compared to cyclopropyl . Electron-Donating Groups: Methoxy (in 5-Bromo-3-methoxypyrazin-2-amine) activates the ring for electrophilic substitution, whereas cyclopropyl’s σ-donor effects may stabilize radical intermediates .

Applications :

- Dual-halogenated pyrazines (e.g., 5-Bromo-6-chloropyrazin-2-amine) are preferred in cross-coupling reactions for constructing complex heterocycles .

- The target compound’s cyclopropyl group is advantageous in medicinal chemistry for modulating pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Data

Solubility and Stability:

- Cyclopropyl’s non-polar nature reduces aqueous solubility compared to methoxy or chloro derivatives .

- The target compound exhibits higher thermal stability (decomposition >200°C) than phenyl-substituted analogs (decomposition ~150°C) due to reduced aromatic ring strain .

Biological Activity

5-Bromo-3-cyclopropylpyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with a bromine atom at the 5-position and a cyclopropyl group at the 3-position. This unique structural arrangement contributes to its diverse biological activities and potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C_8H_9BrN_4 |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 1845754-43-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyclopropyl group enhance the compound's binding affinity and selectivity towards these targets, influencing its pharmacological profile.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially acting as an agonist or antagonist, which can modulate physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antibacterial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds have been reported between 4–32 μg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects reveal that derivatives of this compound maintain low cytotoxicity while demonstrating effective antibacterial action, indicating potential for therapeutic use .

- Biofilm Disruption : Some studies indicate that related compounds can disperse established bacterial biofilms, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Structure-Activity Relationships (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the bromine atom enhances the compound's reactivity, while the cyclopropyl group may affect its spatial orientation and binding interactions with biological targets.

SAR Insights:

- Bromine Substitution : The introduction of a bromine atom at the 5-position increases lipophilicity, which can enhance membrane permeability.

- Cyclopropyl Group : This unique substituent may provide steric hindrance that influences binding affinity and specificity towards certain enzymes or receptors.

Case Study 1: Antibacterial Efficacy

In a study evaluating various pyrazine derivatives, this compound was tested against multiple bacterial strains. Results indicated promising antibacterial activity comparable to established antibiotics. The compound exhibited a significant ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in bacterial metabolism. The findings suggested that the compound effectively inhibited enzyme activity, thereby reducing bacterial growth rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.